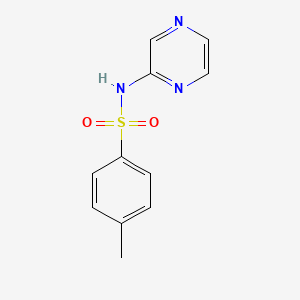
4-methyl-N-pyrazin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrazine ring attached to a benzenesulfonamide moiety, with a methyl group at the 4-position of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (around 4°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-pyrazin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N-pyrazin-2-ylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(pyrazin-2-yl)benzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Comparison
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is unique due to the presence of the methyl group at the 4-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
4-methyl-N-pyrazin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c1-9-2-4-10(5-3-9)17(15,16)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
Clave InChI |
FCASBJWPDLKUDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















